molecular formula C7H12N2Si B070635 4-(Trimethylsilyl)pyrimidine CAS No. 164738-48-1

4-(Trimethylsilyl)pyrimidine

Cat. No. B070635
M. Wt: 152.27 g/mol
InChI Key: NWKLWHSWEVUZJO-UHFFFAOYSA-N
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Description

“4-(Trimethylsilyl)pyrimidine” is a chemical compound with the molecular formula C10H21N3OSi2 . It is also known by other names such as “4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-”, “O2,N4-Bis(trimethylsilyl)cytosine”, and “Bis(trimethylsilyl)cytosine” among others .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent years. For instance, Müller et al. developed a method to synthesize 2,4-substituted pyrimidines. By the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF and methyl cyanide under Sonogashira coupling conditions, they were able to afford disubstituted pyrimidines .


Molecular Structure Analysis

The molecular structure of “4-(Trimethylsilyl)pyrimidine” can be represented by the IUPAC Standard InChI: InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3, (H,11,12,13) .


Chemical Reactions Analysis

Pyrimidine compounds have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The mechanism of these reactions is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

  • Synthesis of Nucleosides and Nucleotides : 4-(Trimethylsilyl)pyrimidine is used in the silylation of pyrimidine bases, aiding in the synthesis of nucleosides, nucleotides, and their analogues. This method offers a systematic approach to create these crucial biological molecules (Lukevics et al., 1974).

  • Chromatographic Analysis : The compound plays a role in gas-liquid chromatographic analysis of purine and pyrimidine bases. It aids in developing quantitative methods for analyzing these bases at various levels, offering insights into their presence and concentrations in different samples (Gehrke & Lakings, 1971).

  • Study of Synthetic Nucleosides : Investigations into the trimethylsilyl derivatives of pyrimidines and purines, including their physical properties and aromatic ring systems, have been conducted, offering insights into the structural aspects of these derivatives (Nishimura & Iwai, 1964).

  • Antitumor Activity in Pharmaceuticals : In the field of medicinal chemistry, 4-(Trimethylsilyl)pyrimidine has been used in the synthesis of new 5-fluorouracil derivatives aimed at cancer treatment, with a focus on reducing side effects and enhancing safety margins (Rosowsky et al., 1981).

  • Synthesis of Trifluoromethylated Analogues : The compound is instrumental in synthesizing trifluoromethylated analogues of certain pyrimidines, which are important in pharmaceutical research (Sukach et al., 2015).

  • Development of Therapeutic Agents : 4-(Trimethylsilyl)pyrimidine derivatives have been used in synthesizing novel pyrido[2,3-d]pyrimidine nucleosides, which are potential therapeutic agents with antimicrobial properties (Singh et al., 2000).

  • Characterization in DNA Studies : The compound is used in characterizing DNA photoproducts and lesions, essential for understanding DNA damage and repair mechanisms (Kim et al., 1994).

Safety And Hazards

When handling “4-(Trimethylsilyl)pyrimidine”, it is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and use personal protective equipment. It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Pyrimidines have been known to display a range of pharmacological effects and have been used in the treatment of various diseases. Future research could focus on the development of new pyrimidines as anti-inflammatory agents, with the aim of enhancing their anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

trimethyl(pyrimidin-4-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-6-9-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKLWHSWEVUZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438467
Record name 4-(TRIMETHYLSILYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)pyrimidine

CAS RN

164738-48-1
Record name 4-(TRIMETHYLSILYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Ple, A Turck, K Couture… - The Journal of Organic …, 1995 - ACS Publications
The successful metalation of diazines without an ortho-directing group isdescribed. In some cases, dimers were obtained. The metalation was optimal with LTMP if a 4-fold excess of …
Number of citations: 110 pubs.acs.org

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